1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
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Overview
Description
1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione is a complex organic compound that features a unique combination of cyclohexyl, fluorophenyl, oxadiazole, and pyrazine-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Formation of the Pyrazine-Dione Core: The pyrazine-dione core is typically synthesized through a condensation reaction between a diketone and a diamine.
Final Coupling: The final step involves coupling the oxadiazole and pyrazine-dione intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
- 1-Cyclohexyl-4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
- 1-Cyclohexyl-4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Uniqueness
The uniqueness of 1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
1-cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-14-6-4-5-13(11-14)17-21-16(27-22-17)12-23-9-10-24(19(26)18(23)25)15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFABSDFJHTVWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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